molecular formula C19H18N2O5 B2636177 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034252-57-6

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2636177
CAS No.: 2034252-57-6
M. Wt: 354.362
InChI Key: XNYPXMPDTKRYGF-UHFFFAOYSA-N
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Description

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that features a bifuran moiety and a methoxybenzyl group linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ, mild acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens, under acidic or basic conditions.

Major Products

    Oxidation: Formation of methoxybenzaldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted bifuran derivatives.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its bifuran moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high UV absorbance and stability .

Properties

IUPAC Name

N'-[[5-(furan-2-yl)furan-2-yl]methyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-24-15-6-3-2-5-13(15)11-20-18(22)19(23)21-12-14-8-9-17(26-14)16-7-4-10-25-16/h2-10H,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYPXMPDTKRYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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